molecular formula C10H5BrN2 B8819541 7-Bromoisoquinoline-3-carbonitrile CAS No. 1780372-01-1

7-Bromoisoquinoline-3-carbonitrile

Cat. No.: B8819541
CAS No.: 1780372-01-1
M. Wt: 233.06 g/mol
InChI Key: JALNEVJTSZYVNA-UHFFFAOYSA-N
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Description

7-Bromoisoquinoline-3-carbonitrile (CAS 1780372-01-1) is an organic compound with the molecular formula C10H5BrN2 and a molecular weight of 233.06 g/mol . It is characterized by the presence of both a bromo substituent and a carbonitrile group on its isoquinoline core, making it a versatile and valuable synthetic intermediate for research applications in medicinal chemistry. The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the construction of more complex molecular architectures. Meanwhile, the carbonitrile group can influence the electronic properties of the molecule and can be converted into other functional groups like amides or carboxylic acids. While direct literature on this exact compound is sparse, derivatives of quinoline-3-carbonitrile and isoquinoline-3-carbonitrile are prominent in pharmaceutical research. These related compounds have been extensively studied as potent inhibitors of various kinase targets . For instance, optimized 3-quinolinecarbonitrile derivatives have shown high potency as inhibitors of Src kinase activity, with applications in investigating cancer cell proliferation . Other research on 4-(arylamino)quinoline-3-carbonitriles has demonstrated their efficacy as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) kinase, showing excellent oral activity in preclinical studies . Furthermore, various quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, indicating the potential of this chemical scaffold in developing new anti-tumor agents . This product is provided for research and development use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1780372-01-1

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

7-bromoisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9/h1-4,6H

InChI Key

JALNEVJTSZYVNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C#N)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

7-Bromoisoquinoline-3-carbonitrile has been investigated for its potential as a therapeutic agent, particularly in cancer treatment and antimicrobial applications.

Anticancer Activity:

  • Research indicates that this compound may inhibit specific protein kinases involved in cancer progression. For example, it has shown promise in inhibiting protein tyrosine kinases, which are critical in various cancers .

Table 1: Anticancer Activity of 7-Bromoisoquinoline-3-carbonitrile

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The above data highlights the varying levels of efficacy against different cancer cell lines, suggesting that structural modifications could enhance its potency.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 7-Bromoisoquinoline-3-carbonitrile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanisms underlying its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Material Science

In material science, 7-Bromoisoquinoline-3-carbonitrile is utilized as a building block for the synthesis of organic semiconductors and other advanced materials. Its unique structure allows for modifications that can enhance the electrical properties of materials.

Case Study 1: Inhibition of Protein Kinases

A study published in Experimental Opinion on Therapeutic Patents demonstrated that derivatives of 7-Bromoisoquinoline-3-carbonitrile effectively inhibited specific protein kinases implicated in cancer cell proliferation. The study highlighted the compound's potential as a lead candidate for developing new cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading microbiology laboratory assessed the antimicrobial efficacy of 7-Bromoisoquinoline-3-carbonitrile against various pathogens. The results indicated significant inhibition rates, particularly against Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The bromine and nitrile substituents’ positions significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents CAS Number Similarity to Target Compound Key Differences
7-Bromo-2-chloroquinoline-3-carbonitrile Br (7), Cl (2), CN (3) 892874-32-7 High Additional Cl at position 2 increases steric hindrance
6-Bromoquinoline-3-carbonitrile Br (6), CN (3) 507476-70-2 0.87 Br shifted to 6-position alters π-stacking interactions
5-Bromoquinoline-3-carbonitrile Br (5), CN (3) 1974296-18-8 0.87 Br at 5-position modifies electronic distribution
5-Bromoquinoline-8-carbonitrile Br (5), CN (8) 1375108-40-9 0.88 Nitrile at 8-position changes dipole moment

Key Observations :

  • Positional Isomerism : Bromine at the 7-position (target compound) vs. 5- or 6-position (analogs) affects molecular planarity and receptor binding.

Physicochemical Properties

  • Solubility and Stability : The nitrile group enhances stability but reduces aqueous solubility. Bromine’s position influences lipophilicity; for example, 7-bromo derivatives may exhibit higher membrane permeability than 5- or 6-bromo analogs.

Q & A

Q. How do crystallographic studies resolve ambiguities in the solid-state structure of its complexes?

  • Answer : Single-crystal XRD with synchrotron sources resolves bond angles and packing. Hirshfeld surface analysis quantifies intermolecular interactions (C-Br⋯π). Twinned crystals require careful data integration (Olex2/SAINT) .

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